1,1'-(1-Benzyl-3-ethylcycloprop-2-ene-1,2-diyl)dibenzene
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Overview
Description
1,1’-(1-Benzyl-3-ethylcycloprop-2-ene-1,2-diyl)dibenzene is an organic compound that belongs to the class of benzene derivatives. This compound features a cyclopropene ring substituted with benzyl and ethyl groups, and two benzene rings attached to the cyclopropene moiety. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1-Benzyl-3-ethylcycloprop-2-ene-1,2-diyl)dibenzene typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of benzyl chloride with ethylcyclopropene in the presence of a strong base such as sodium hydride. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,1’-(1-Benzyl-3-ethylcycloprop-2-ene-1,2-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄), alkylating agents (R-Cl, AlCl₃)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Saturated hydrocarbons
Substitution: Nitrobenzene derivatives, halobenzene derivatives, alkylbenzene derivatives
Scientific Research Applications
1,1’-(1-Benzyl-3-ethylcycloprop-2-ene-1,2-diyl)dibenzene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,1’-(1-Benzyl-3-ethylcycloprop-2-ene-1,2-diyl)dibenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. Additionally, the compound’s aromatic rings can participate in π-π interactions with other aromatic systems, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(1-Benzyl-3-methylcycloprop-2-ene-1,2-diyl)dibenzene
- 1,1’-(1-Benzyl-3-ethylcycloprop-2-ene-1,2-diyl)diethylbenzene
- 1,1’-(1-Benzyl-3-ethylcycloprop-2-ene-1,2-diyl)dibenzene
Uniqueness
1,1’-(1-Benzyl-3-ethylcycloprop-2-ene-1,2-diyl)dibenzene is unique due to its specific substitution pattern on the cyclopropene ring and the presence of both benzyl and ethyl groups. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
62940-95-8 |
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Molecular Formula |
C24H22 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
(1-benzyl-2-ethyl-3-phenylcycloprop-2-en-1-yl)benzene |
InChI |
InChI=1S/C24H22/c1-2-22-23(20-14-8-4-9-15-20)24(22,21-16-10-5-11-17-21)18-19-12-6-3-7-13-19/h3-17H,2,18H2,1H3 |
InChI Key |
SDVHDBJUEMUTOF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C1(CC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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